4-Chloro-3-nitronaphthyridine
Description
4-Chloro-3-nitronaphthyridine is a heterocyclic compound featuring a naphthyridine core (a bicyclic structure with two fused pyridine rings) substituted with chlorine and nitro groups at positions 4 and 3, respectively. For instance, 4-Chloro-3-nitropyridine (CAS 13091-23-1), a closely related monocyclic compound, shares similar reactivity due to its electron-withdrawing nitro and chloro groups, which influence its utility in pharmaceutical and polymer synthesis .
Properties
Molecular Formula |
C8H4ClN3O2 |
|---|---|
Molecular Weight |
209.59 g/mol |
IUPAC Name |
4-chloro-3-nitro-1,8-naphthyridine |
InChI |
InChI=1S/C8H4ClN3O2/c9-7-5-2-1-3-10-8(5)11-4-6(7)12(13)14/h1-4H |
InChI Key |
CJMLFTFOFQMDKG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C(=CN=C2N=C1)[N+](=O)[O-])Cl |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares 4-Chloro-3-nitronaphthyridine (hypothetical) with structurally related compounds, emphasizing substituent positions, molecular properties, and applications:
Key Structural and Functional Differences:
Substituent Effects :
- Electron-Withdrawing Groups : The nitro group in 4-Chloro-3-nitropyridine enhances electrophilic substitution reactivity, making it a precursor for amines or sulfonamides . In contrast, the nitrile group in 4-Chloro-1,8-naphthyridine-3-carbonitrile facilitates nucleophilic additions .
- Steric Hindrance : Methyl groups in 4-Chloro-2,6-dimethyl-3-nitropyridine reduce reaction rates at the 2 and 6 positions, directing reactivity to the 4-chloro site .
Applications: Pharmaceuticals: 4-Chloro-3-nitropyridine derivatives are key intermediates in drugs like kinase inhibitors (e.g., imatinib analogs) . Naphthyridine analogs, such as 4-Chloro-1,8-naphthyridine-3-carbonitrile, are explored for antitumor activity . Polymers: Chloro-nitro pyridines serve as monomers for heat-resistant polyimides, as seen in 3-chloro-N-phenyl-phthalimide derivatives .
Synthetic Routes: Nitration of chloropyridines (e.g., 4-chloropyridine) with nitric acid/sulfuric acid yields 4-Chloro-3-nitropyridine . Naphthyridine derivatives often require multi-step synthesis, such as cyclization of aminopyridines with nitriles .
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